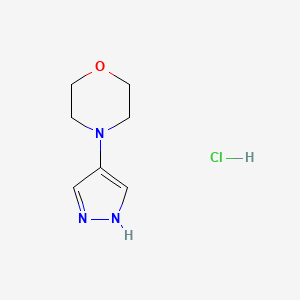
4-(1H-Pyrazol-4-yl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Pyrazol-4-yl)morpholine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a morpholine ring attached to the pyrazole ring, with a hydrochloride group enhancing its solubility in water. Pyrazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrazol-4-yl)morpholine hydrochloride typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a pyrazole derivative with morpholine under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as FeCl3 and polyvinyl pyrrolidine (PVP), which accelerates the addition of the pyrazole to the morpholine ring, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Pyrazol-4-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-(1H-Pyrazol-4-yl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1H-Pyrazol-4-yl)morpholine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-(5-(Trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles
- 4-(4-Morpholinyl(phenyl)methyl)morpholine
Uniqueness
4-(1H-Pyrazol-4-yl)morpholine hydrochloride is unique due to its specific combination of a pyrazole ring and a morpholine ring, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility, making it more suitable for various applications compared to its analogs .
Properties
Molecular Formula |
C7H12ClN3O |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
4-(1H-pyrazol-4-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c1-3-11-4-2-10(1)7-5-8-9-6-7;/h5-6H,1-4H2,(H,8,9);1H |
InChI Key |
LWAASISDUCFAMH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CNN=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


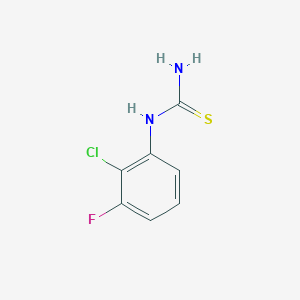
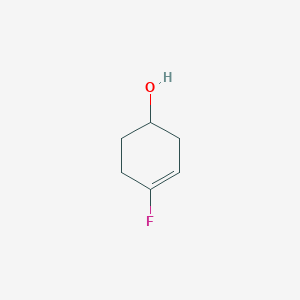
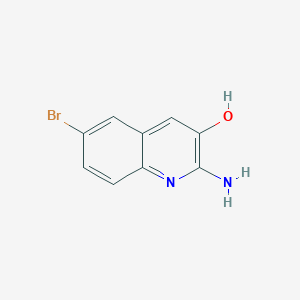
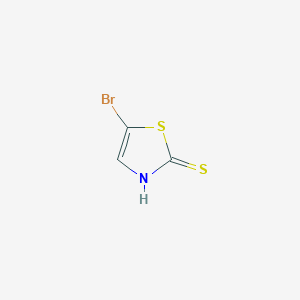
![2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B12986849.png)

![1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde](/img/structure/B12986868.png)


![(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B12986877.png)
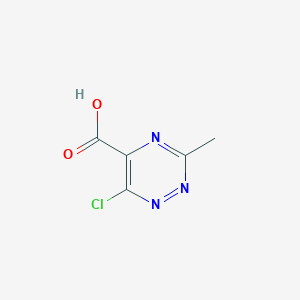
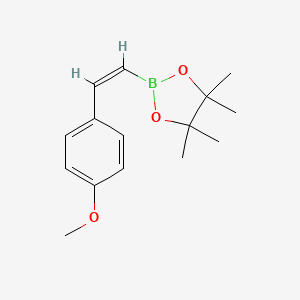

![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one acetate](/img/structure/B12986890.png)
